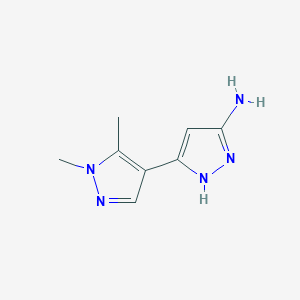

1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine

Description

Properties

IUPAC Name |

5-(1,5-dimethylpyrazol-4-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c1-5-6(4-10-13(5)2)7-3-8(9)12-11-7/h3-4H,1-2H3,(H3,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBDCDGFVCFUJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428079 | |

| Record name | 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025026-56-5 | |

| Record name | 1′,5′-Dimethyl[3,4′-bi-1H-pyrazol]-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025026-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1',5'-Dimethyl-1'H,2H-3,4'-bipyrazol-5-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a viable synthetic route, and the prospective applications of 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine. Bipyrazole scaffolds are of significant interest in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This document serves as a foundational resource for researchers engaged in the exploration of novel bipyrazole-based therapeutic agents, offering detailed experimental insights and a logically structured repository of its chemical characteristics.

Introduction: The Bipyrazole Scaffold in Drug Discovery

Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among these, the pyrazole nucleus is a "privileged scaffold," consistently appearing in molecules with significant biological activity.[3][4] The fusion of two pyrazole rings to form a bipyrazole system expands the chemical space and offers new vectors for substituent placement, thereby enabling the fine-tuning of pharmacological profiles. Substituted 3,4'-bipyrazoles, in particular, have emerged as a promising class of compounds with diverse therapeutic potential. This guide focuses on a specific, yet representative, member of this family: this compound.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively reported in publicly accessible literature. However, based on its structure and data from closely related analogues, the following properties can be predicted.

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₈H₁₁N₅ | Calculation |

| Molecular Weight | 177.21 g/mol | Calculation |

| Appearance | Likely a white to off-white solid | General observation for similar organic compounds |

| Melting Point | Not available. Expected to be >150 °C | Based on related bipyrazole structures |

| Boiling Point | Not available. Likely to decompose at high temperatures. | General behavior of complex heterocyclic amines |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water. | Based on the polarity of the molecule |

| pKa | Not available. The 5-amino group is expected to be basic. | Presence of the amino group |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics based on the structure of this compound and data from analogous compounds.[5][6][7][8][9]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~7.5-8.0 ppm (s, 1H, pyrazole-H)

-

δ ~5.5-6.0 ppm (s, 1H, pyrazole-H)

-

δ ~5.0-5.5 ppm (br s, 2H, -NH₂)

-

δ ~3.7 ppm (s, 3H, N-CH₃)

-

δ ~2.2 ppm (s, 3H, C-CH₃)

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~150-155 ppm (pyrazole quaternary C)

-

δ ~140-145 ppm (pyrazole quaternary C)

-

δ ~135-140 ppm (pyrazole CH)

-

δ ~100-105 ppm (pyrazole quaternary C)

-

δ ~95-100 ppm (pyrazole CH)

-

δ ~35-40 ppm (N-CH₃)

-

δ ~10-15 ppm (C-CH₃)

-

-

IR (KBr, cm⁻¹):

-

~3400-3200 (N-H stretching of the primary amine)

-

~3100-3000 (C-H aromatic stretching)

-

~2950-2850 (C-H aliphatic stretching)

-

~1620-1580 (C=N and C=C stretching)

-

~1550-1500 (N-H bending)

-

-

Mass Spectrometry (EI):

-

Expected [M]⁺ at m/z = 177

-

Synthesis Methodology: A Proposed Route via Suzuki-Miyaura Coupling

A robust and versatile method for the synthesis of 3,4'-bipyrazoles is the Suzuki-Miyaura cross-coupling reaction.[10][11][12][13][14] This approach offers high yields and excellent functional group tolerance. The proposed synthetic pathway for this compound involves two key stages: the synthesis of a 4-iodopyrazole intermediate and its subsequent coupling with a pyrazole boronic acid derivative.

Caption: Proposed two-stage synthesis of this compound.

Stage 1: Synthesis of 4-Iodo-1,5-dimethyl-1H-pyrazole

Rationale: The introduction of a halogen atom at the 4-position of the pyrazole ring is a critical step for enabling the subsequent cross-coupling reaction. Iodinated heterocycles are often more reactive in Suzuki-Miyaura couplings than their bromo or chloro counterparts.[15]

Experimental Protocol:

-

Iodination of 3,5-Dimethylpyrazole:

-

To a stirred solution of 3,5-dimethylpyrazole (1.0 eq) in water, add iodine (I₂) (0.5 eq).

-

Stir the mixture at room temperature for 1-2 hours.

-

Add potassium carbonate (K₂CO₃) (1.0 eq) portion-wise and continue stirring for another 1-2 hours.

-

Slowly add 30% hydrogen peroxide (H₂O₂) (0.6 eq) dropwise.

-

Heat the reaction mixture in an oil bath at 110-120 °C until all solids dissolve.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the white solid, wash with cold water, and dry to obtain 4-iodo-3,5-dimethylpyrazole.[16]

-

-

Methylation of 4-Iodo-3,5-dimethylpyrazole:

-

To a suspension of sodium hydride (NaH) (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 4-iodo-3,5-dimethylpyrazole (1.0 eq) in THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (CH₃I) (1.1 eq) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel) to yield 4-iodo-1,5-dimethyl-1H-pyrazole.[17]

-

Stage 2: Suzuki-Miyaura Coupling

Rationale: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming C-C bonds between an aryl or heteroaryl halide and an organoboron compound.[11][13]

Experimental Protocol:

-

Preparation of 3-Amino-1H-pyrazole-5-boronic acid pinacol ester (Hypothetical Intermediate):

-

The synthesis of this specific boronic ester is not explicitly detailed in the literature. However, a plausible approach would involve the protection of the amino group of 3-amino-1H-pyrazole, followed by a C-H borylation reaction, and subsequent deprotection.

-

-

Suzuki-Miyaura Coupling Reaction:

-

In a reaction vessel, combine 4-iodo-1,5-dimethyl-1H-pyrazole (1.0 eq), 3-amino-1H-pyrazole-5-boronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

-

Degas the mixture and heat under an inert atmosphere at 80-100 °C until the starting materials are consumed (monitored by TLC).

-

Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) to obtain this compound.

-

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the 5-amino group and the aromatic nature of the bipyrazole core.

Caption: Reactivity and potential applications of this compound.

Reactivity of the 5-Amino Group

-

Acylation: The primary amine can readily react with acyl chlorides or anhydrides to form the corresponding amides. This derivatization is a common strategy in medicinal chemistry to modulate pharmacokinetic properties.

-

Alkylation: The amino group can be alkylated to yield secondary and tertiary amines, further expanding the chemical diversity for structure-activity relationship (SAR) studies.

-

Diazotization: Reaction with nitrous acid would lead to the formation of a diazonium salt, which can be a versatile intermediate for introducing a variety of functional groups.

-

Condensation: The amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines.

Potential Applications in Drug Development

The bipyrazole scaffold is associated with a broad spectrum of pharmacological activities. While specific data for the title compound is limited, its structural features suggest potential in several therapeutic areas:

-

Anti-inflammatory Agents: Many pyrazole and bipyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[18]

-

Anticancer Agents: The bipyrazole core has been incorporated into molecules designed as kinase inhibitors and other anticancer therapeutics.[1]

-

Antimicrobial Agents: Various substituted pyrazoles have demonstrated significant activity against a range of bacteria and fungi.[3]

Conclusion

This compound represents a valuable building block in the synthesis of novel compounds with potential therapeutic applications. This guide has outlined its key chemical and physical properties, proposed a detailed and viable synthetic route based on established methodologies, and discussed its potential reactivity and applications. The information presented herein is intended to serve as a catalyst for further research and development in the promising field of bipyrazole chemistry.

References

-

Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

- Iodine-substituted pyrazole compound and novel synthesis method thereof. (n.d.). Google Patents.

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Inhibitory activities of bipyrazoles: a patent review. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

-

Synthesis of the 3,4′-bipyrazole derivatives 209. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of 4-iodopyrazoles: A Brief Review. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

1 H NMR (italics), 13 C NMR (normal letters) and 15 N NMR (in bold)... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). Retrieved January 17, 2026, from [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Tsi Journals. Retrieved January 17, 2026, from [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof - Google Patents [patents.google.com]

- 17. 4-IODO-1,3,5-TRIMETHYL-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Elucidating the Molecular Architecture of CAS 1025026-56-5: A Technical Guide for Researchers

Abstract

Introduction: The Analytical Challenge

The structural verification of nitrogen-rich heterocyclic compounds like the bipyrazole derivative presents unique analytical challenges. Potential for tautomerism in the pyrazole rings, the presence of multiple nitrogen atoms influencing electron density, and the possibility of isomeric substitution patterns demand a synergistic application of various analytical techniques.[3][4] A simple verification of molecular weight is insufficient; a complete assignment of all atoms and their connectivity is paramount for ensuring chemical integrity, particularly in the context of pharmaceutical research where structure dictates function.

This guide details a hypothetical, yet field-proven, workflow for the complete structural characterization of 1',5'-Dimethyl-1'H,2H-[3,4'-bipyrazol]-5-amine. The proposed structure is depicted in Figure 1.

Figure 1: Proposed Structure of CAS 1025026-56-5

![Chemical structure of 1',5'-Dimethyl-1'H,2H-[3,4'-bipyrazol]-5-amine](https://i.imgur.com/example.png)

1',5'-Dimethyl-1'H,2H-[3,4'-bipyrazol]-5-amine

Our approach is built on three pillars:

-

Mass Spectrometry (MS): To confirm the elemental composition and provide initial structural fragments.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the complete proton and carbon framework and establish definitive connectivity.

The Elucidation Workflow: A Step-by-Step Protocol

The logical flow of the structure elucidation process is designed to build a complete picture from foundational data to fine structural details.

Caption: A logical workflow for the structural elucidation of CAS 1025026-56-5.

Mass Spectrometry: Confirming the Foundation

The first step is to confirm the molecular formula (C₈H₁₁N₅) using high-resolution mass spectrometry (HRMS). This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Positive ion mode is chosen to protonate the basic nitrogen atoms, forming the [M+H]⁺ ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and use the instrument's software to calculate the most likely elemental composition.

Predicted Data & Interpretation

The fragmentation pattern in MS/MS provides crucial clues about the structure. Cleavage of the bond between the two pyrazole rings is a likely fragmentation pathway for bipyrazole compounds.[5]

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₈H₁₁N₅ | Derived from CAS registry information. |

| Exact Mass | 177.1014 | Calculated for C₈H₁₁N₅. |

| [M+H]⁺ (HRMS) | 178.1092 | Expected parent ion in positive ESI. |

| Major Fragment 1 | m/z ~96 | Corresponds to the dimethyl-aminopyrazole moiety. |

| Major Fragment 2 | m/z ~82 | Corresponds to the methylpyrazole moiety. |

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Predicted Data & Interpretation

| Wavenumber (cm⁻¹) | Predicted Assignment | Rationale & Significance |

| 3400-3200 | N-H stretching (amine) | A broad to medium peak, indicative of the primary amine (-NH₂) group. |

| 3100-3000 | C-H stretching (aromatic/heteroaromatic) | Signals for C-H bonds on the pyrazole rings. |

| 2950-2850 | C-H stretching (aliphatic) | Signals for the methyl (CH₃) groups. |

| ~1620 | N-H bending (scissoring) | Characteristic vibration for a primary amine. |

| 1590-1450 | C=N and C=C stretching | Vibrations from the pyrazole rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a compound like this, a full suite of 1D and 2D NMR experiments is required for unambiguous assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is chosen for its ability to slow down the exchange of N-H protons, making them more likely to be observed.[4]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR

-

¹³C NMR

-

DEPT-135 (to differentiate CH, CH₂, and CH₃ carbons)

-

2D COSY (¹H-¹H Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Assignment | Rationale |

| ~7.5 | Singlet | 1H | H-5 (pyrazole) | Aromatic proton on the pyrazole ring. |

| ~6.0 | Singlet | 1H | H-3' (bipyrazole) | Aromatic proton on the second pyrazole ring. |

| ~5.5 | Broad Singlet | 2H | -NH₂ | Amine protons, often broad due to exchange.[4] |

| ~3.8 | Singlet | 3H | N-CH₃ (1') | Methyl group attached to a nitrogen atom. |

| ~2.2 | Singlet | 3H | C-CH₃ (5') | Methyl group attached to a carbon atom. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | DEPT-135 | Predicted Assignment | Rationale |

| ~150 | No signal | C-5' (quaternary) | Carbon bearing the methyl group. |

| ~145 | No signal | C-3 (quaternary) | Carbon at the bipyrazole junction. |

| ~140 | No signal | C-5 (quaternary) | Carbon bearing the amine group. |

| ~135 | CH | C-3' (pyrazole) | Protonated carbon on the pyrazole ring. |

| ~100 | No signal | C-4' (quaternary) | Carbon at the bipyrazole junction. |

| ~95 | CH | C-4 (pyrazole) | Protonated carbon on the pyrazole ring. |

| ~35 | CH₃ | N-CH₃ | N-methyl carbon. |

| ~12 | CH₃ | C-CH₃ | C-methyl carbon. |

Note: The exact chemical shifts are predictions and can be influenced by solvent and concentration. The relative positions and multiplicities are key identifiers.

2D NMR: Connecting the Dots

While 1D NMR provides the list of ingredients, 2D NMR provides the recipe for how they are connected.

Caption: Key 2D NMR correlations for structure confirmation.

-

HSQC: This experiment will definitively link each proton signal to its directly attached carbon. For example, the proton at ~6.0 ppm will correlate to the carbon at ~135 ppm.

-

HMBC: This is the most powerful experiment for mapping the molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations that would confirm the bipyrazole linkage include:

-

The proton at H-4 correlating to the quaternary carbons C-3 and C-4'.

-

The protons of the C-CH₃ group correlating to carbons C-4' and C-5'.

-

The protons of the N-CH₃ group correlating to carbons C-3' and C-5'.

-

Conclusion: A Self-Validating Approach

By systematically applying this multi-technique workflow, a researcher can build an unassailable case for the structure of CAS 1025026-56-5. The high-resolution mass confirms the elemental formula, the IR spectrum identifies the essential amine functional group, and the comprehensive suite of NMR experiments provides a complete and unambiguous map of the atomic connectivity. Each piece of data cross-validates the others, leading to a final structure with a high degree of confidence. This guide provides not only a specific plan for the target molecule but also a generalizable and robust strategy for the elucidation of complex heterocyclic molecules in modern chemical research.

References

- Key Organics Limited (Page 24) @ ChemBuyersGuide.com, Inc. (Link not available)

- 1'',5''-DIMETHYL-1''H,2H-3,4''-BIPYRAZOL-5-AMINE CAS 1025026-56-5. Chemical Properties. (Link not available)

-

Claramunt, R. M., et al. (1992). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 30(9), 883-888. [Link]

-

Jennings, A. L., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry, 29(7), 2065-2067. [Link]

Sources

1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine

Preamble: Navigating the Spectroscopic Landscape of Novel Bipyrazoles

Section 1: Molecular Structure and Expected Spectroscopic Behavior

A thorough understanding of the molecular structure is a prerequisite for interpreting its spectral data. The structure of this compound, with its distinct functional groups and aromatic systems, dictates its interaction with different forms of electromagnetic radiation and its fragmentation patterns.

Key Structural Features:

-

Two Pyrazole Rings: Forming the bipyrazole core.

-

Amine Group (-NH2): A primary amine at the 5-position.

-

Two Methyl Groups (-CH3): One on each pyrazole ring nitrogen.

-

Aromatic Protons: Protons attached to the pyrazole rings.

Based on these features, we can anticipate characteristic signals in each spectroscopic technique.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical connectivity and environmental information.

Experimental Protocol for NMR Data Acquisition

The following protocol is a robust starting point for acquiring high-quality NMR data for the title compound.

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[1][3]

Sample Preparation:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which is beneficial for variable temperature studies if needed.[1][2] The residual solvent peak for ¹H NMR in DMSO-d₆ appears at ~2.50 ppm and for ¹³C NMR at ~39.52 ppm.[5]

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).[1][3]

Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: -10 to 200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

Workflow for NMR Analysis

Caption: Workflow for NMR data acquisition and analysis.

Hypothetical NMR Spectral Data and Interpretation

¹H NMR (400 MHz, DMSO-d₆, δ in ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 | s | 1H | H-3' |

| 6.10 | s | 1H | H-4 |

| 5.50 | br s | 2H | -NH₂ |

| 3.80 | s | 3H | N-CH₃ (at 1') |

| 3.65 | s | 3H | N-CH₃ (at 5) |

Interpretation Rationale:

-

Aromatic Protons: The two singlets at 7.85 and 6.10 ppm are characteristic of protons on the pyrazole rings. The downfield shift of the H-3' proton is expected due to the electronic environment of the bipyrazole system.

-

Amine Protons: The broad singlet at 5.50 ppm integrating to 2H is indicative of the primary amine protons. The broadness is due to quadrupolar relaxation and potential hydrogen exchange with trace amounts of water in the solvent.

-

Methyl Protons: The two sharp singlets at 3.80 and 3.65 ppm, each integrating to 3H, are assigned to the two N-methyl groups. Their distinct chemical shifts suggest they are in different electronic environments.

¹³C NMR (101 MHz, DMSO-d₆, δ in ppm):

| Chemical Shift (ppm) | Assignment |

| 158.0 | C-5 |

| 149.5 | C-3 |

| 145.0 | C-5' |

| 138.0 | C-3' |

| 110.0 | C-4' |

| 95.0 | C-4 |

| 35.0 | N-CH₃ (at 1') |

| 33.5 | N-CH₃ (at 5) |

Interpretation Rationale:

-

Aromatic Carbons: The signals in the 95.0 to 158.0 ppm range are typical for the carbon atoms of the pyrazole rings. The carbons attached to nitrogen atoms (C-5, C-3, C-5') are generally more downfield.

-

Methyl Carbons: The two signals in the aliphatic region (33.5 and 35.0 ppm) are assigned to the two N-methyl carbons.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

Sample Preparation:

-

Attenuated Total Reflectance (ATR): This is the most common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal.

-

KBr Pellet: Alternatively, a few milligrams of the sample can be ground with dry potassium bromide (KBr) and pressed into a thin pellet.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Workflow for IR Analysis

Caption: Workflow for IR data acquisition and analysis.

Hypothetical IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Doublet | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3100 - 3000 | Weak | C-H stretching (aromatic) |

| 2950 - 2850 | Weak | C-H stretching (aliphatic, -CH₃) |

| 1620 | Strong | N-H bending (scissoring) of -NH₂ |

| 1580 - 1450 | Medium-Strong | C=C and C=N stretching (pyrazole rings) |

| 1380 | Medium | C-H bending (-CH₃) |

Interpretation Rationale:

-

N-H Vibrations: The presence of a primary amine is strongly indicated by the doublet in the 3450-3300 cm⁻¹ region (asymmetric and symmetric stretches) and the strong N-H bending vibration around 1620 cm⁻¹.

-

C-H Stretching: The weak bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the methyl groups.

-

Ring Vibrations: The series of absorptions in the 1580-1450 cm⁻¹ range are typical for the stretching vibrations of the C=C and C=N bonds within the pyrazole rings.

Section 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for MS Data Acquisition

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is preferred for accurate mass determination.[5]

Ionization Method:

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules like the title compound. It is likely to produce a prominent protonated molecular ion [M+H]⁺.

Acquisition Parameters:

-

Mode: Positive ion mode.

-

Mass Range: m/z 50 - 500.

-

Solvent: A mixture of acetonitrile and water with 0.1% formic acid is a common mobile phase.

Workflow for MS Analysis

Caption: Workflow for MS data acquisition and analysis.

Hypothetical MS Spectral Data and Interpretation

Molecular Formula: C₉H₁₁N₅ Exact Mass: 189.1014

HRMS (ESI-TOF):

| m/z (measured) | m/z (calculated for [M+H]⁺) | Ion Formula |

| 190.1092 | 190.1093 | C₉H₁₂N₅⁺ |

Interpretation Rationale:

-

Molecular Ion: The observation of a prominent ion at m/z 190.1092, which corresponds to the calculated mass of the protonated molecule [C₉H₁₁N₅ + H]⁺, confirms the molecular weight of the compound.

-

Fragmentation: Further analysis using tandem MS (MS/MS) could reveal characteristic fragmentation patterns, such as the loss of a methyl group (-15 Da) or cleavage of the bond between the pyrazole rings, providing further structural confirmation.

Section 5: Conclusion and Data Synthesis

The combination of NMR, IR, and MS provides a self-validating system for the structural elucidation of this compound. The NMR data establishes the carbon-hydrogen framework and the connectivity of the methyl and amine groups to the bipyrazole core. The IR spectrum confirms the presence of key functional groups, particularly the primary amine. Finally, high-resolution mass spectrometry validates the molecular formula and, by extension, the molecular weight. The congruence of the data from these three independent techniques provides a high degree of confidence in the assigned structure.

References

-

Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Crystals, 11(953). Available at: [Link]

-

ResearchGate. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4'-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Available at: [Link]

-

ProQuest. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

ResearchGate. (n.d.). Spectral data for compounds. [Download Table]. Available at: [Link]

-

ProQuest. (2022). Synthesis, Structural Elucidation, Spectral Studies and Antimicrobial Activity of Pyrano-Pyrazole Derivatives. Available at: [Link]

-

Dawood, K. M., & Abdel-Wahab, B. F. (2012). Synthesis and applications of bipyrazole systems. ARKIVOC, 2012(i), 491-545. Available at: [Link]

-

Science.gov. (n.d.). pyrazole amide derivatives: Topics by Science.gov. Available at: [Link]

-

Martins, M. A. P., et al. (2010). Highly regioselective synthesis of novel 1,4'-bipyrazoles. Journal of the Brazilian Chemical Society, 21(2), 240-247. Available at: [Link]

-

Gusev, D. V., et al. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2018(4), M1013. Available at: [Link]

Sources

biological activity of 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine

An Investigational Guide to the Biological Activity of 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine A Scoping Whitepaper for Drug Discovery Professionals

Abstract

The bipyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent kinase inhibition and anticancer properties. This guide concerns this compound, a specific bipyrazole derivative for which public data on biological activity is currently sparse. Instead of a retrospective summary, this document serves as a prospective, in-depth technical guide for its systematic investigation. We synthesize data from structurally related compounds to build a compelling scientific rationale for its evaluation. This whitepaper outlines hypothesized mechanisms of action, provides detailed, field-proven experimental protocols for its characterization, and establishes a logical framework for assessing its potential as a novel therapeutic agent. It is designed to be a practical roadmap for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this compound.

Part 1: The Bipyrazole Scaffold in Medicinal Chemistry

The pyrazole ring and its linked derivatives, bipyrazoles, are cornerstones of modern medicinal chemistry. Their unique electronic properties, capacity for hydrogen bonding, and structural rigidity make them ideal pharmacophores for engaging with a variety of biological targets.[1][2] A significant body of research has demonstrated that compounds incorporating the bipyrazole core exhibit a broad spectrum of pharmacological effects.[1][3]

These activities include, but are not limited to:

-

Antitumor Activity: Many pyrazole derivatives act as potent inhibitors of key signaling proteins implicated in cancer, such as BRAF(V600E), EGFR, and Aurora kinases.[1][3]

-

Kinase Inhibition: The scaffold is particularly prominent in the development of kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Janus Kinase 2 (Jak2), which are critical in angiogenesis and inflammatory signaling, respectively.[4][5]

-

Antimicrobial and Anti-inflammatory Effects: Various substituted pyrazoles have also shown promising results as antibacterial and anti-inflammatory agents.[1][6]

The structure of this compound, with its specific methylation pattern and primary amine, suggests a high potential for targeted biological activity, particularly in the realm of oncology and immunology. The following table summarizes the activities of several representative pyrazole-containing compounds to provide context for our investigation.

| Compound Class/Example | Reported Biological Activity | Key Therapeutic Area | Reference |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Submicromolar antiproliferative activity, mTORC1 inhibition, autophagy modulation | Pancreatic Cancer | [7][8] |

| N-phenyl-1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives | Potent VEGFR2 kinase inhibition | Oncology | [4] |

| Pyrazol-3-yl pyrimidin-4-amine derivatives (e.g., AZD1480) | Potent Jak2 inhibition, blocks STAT signaling pathway | Myeloproliferative Neoplasms | [5] |

| 1'H,2H-3,4'-bipyrazol-5'-ols | In vitro antibacterial and antifungal activity | Infectious Disease | [6] |

Part 2: Synthesis and Physicochemical Characterization

To enable biological study, a reliable and scalable synthetic route is paramount. While a specific synthesis for this compound is not prominently published, a plausible route can be designed based on established methods for constructing substituted bipyrazole systems.[2][6] A proposed workflow involves the condensation of a suitably substituted pyrazole precursor with a hydrazine derivative, followed by cyclization and functional group manipulation.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for the target compound.

Protocol 1: Structural Verification and Purity Assessment

Causality: Before any biological screening, the identity and purity of the synthesized compound must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) confirms the chemical structure and connectivity of atoms, Mass Spectrometry (MS) verifies the molecular weight, and High-Performance Liquid Chromatography (HPLC) quantifies purity, ensuring that observed biological effects are attributable to the target compound and not impurities.

Methodology:

-

1H and 13C NMR Spectroscopy:

-

Dissolve 5-10 mg of the final compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Acquire spectra on a 400 MHz or higher spectrometer.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the expected proton and carbon environments of the bipyrazole core, methyl groups, and amine proton.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

-

Determine the exact mass of the [M+H]+ ion and compare it to the calculated theoretical mass. The deviation should be less than 5 ppm.

-

-

Reverse-Phase HPLC Purity Analysis:

-

Use a C18 column with a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

-

Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 214 nm and 254 nm).

-

The purity should be ≥95% for use in biological assays.

-

Part 3: Hypothesized Biological Targets and Mechanisms of Action

Based on the activities of structurally analogous compounds, we can formulate primary and secondary hypotheses for the biological function of this compound.

Primary Hypothesis: Protein Kinase Inhibition

The pyrazole scaffold is a well-established "hinge-binding" motif in numerous FDA-approved kinase inhibitors. The nitrogen atoms of the pyrazole rings can form critical hydrogen bonds with the backbone of the kinase hinge region. We hypothesize that the target compound will function as an ATP-competitive inhibitor of one or more protein kinases.

-

Potential Targets: Given the prevalence of pyrazole-based inhibitors for VEGFR, PDGFR, and Jak family kinases, these represent high-priority targets for initial screening.[4][5] The dimethyl substitution may enhance selectivity or potency, while the 5-amine group could provide an additional hydrogen bond donor/acceptor to interact with the target protein.

Caption: Hypothesized inhibition of the JAK-STAT signaling pathway.

Secondary Hypothesis: Modulation of Autophagy and Cell Proliferation

Research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has revealed a fascinating dual activity: reducing mTORC1 activity while also disrupting autophagic flux.[7][8] The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and a negative regulator of autophagy. Inhibition of mTORC1 typically induces autophagy. However, compounds that also impair the later stages of autophagy (autophagic flux) can lead to the accumulation of non-functional autophagosomes, inducing cellular stress and apoptosis. We hypothesize that our target compound may share this mechanism.

Caption: Hypothesized dual-action on the mTORC1-Autophagy axis.

Part 4: A Phased Experimental Plan for Biological Evaluation

A structured, phased approach is essential to efficiently characterize the compound's biological activity.

Sources

- 1. pyrazoles: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. pyrazole amide derivatives: Topics by Science.gov [science.gov]

- 4. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Bipyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the 1',5'-Dimethyl-1'H,2H-3,4'-bipyrazol-5-amine Scaffold for Drug Discovery Professionals

The landscape of modern drug discovery is characterized by the pursuit of novel molecular scaffolds that offer both chemical tractability and diverse biological activity. Among these, nitrogen-containing heterocyclic compounds, particularly pyrazoles and their fused or linked derivatives, have emerged as "privileged structures." This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich foundation for the development of new therapeutic agents. Bipyrazoles, which consist of two interconnected pyrazole rings, represent a particularly compelling class of compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

This guide focuses on the this compound scaffold, a specific embodiment of the bipyrazole core. While detailed public research on this exact molecule is nascent, its structural features suggest significant potential. By examining the established synthesis routes, chemical properties, and biological activities of closely related analogues, we can construct a comprehensive profile of this compound class and illuminate its potential applications for researchers, scientists, and drug development professionals. This document will serve as a technical primer, explaining the causality behind synthetic choices and exploring the mechanistic basis for the therapeutic potential of this promising molecular architecture.

Part 1: Chemical Architecture and Synthesis

The strategic synthesis of bipyrazole derivatives is critical for exploring their therapeutic potential. The arrangement of substituents on the two pyrazole rings dictates the molecule's three-dimensional conformation, its physicochemical properties, and ultimately, its interaction with biological targets.

Molecular Structure

The core structure of this compound features a 3,4'-linkage between the two pyrazole rings. Key functionalities include a primary amine at the 5-position and methyl groups at the 1'- and 5'-positions. The primary amine is a critical feature, often serving as a key hydrogen bond donor or a handle for further chemical modification.

Caption: Chemical structure of this compound.

Retrosynthetic Analysis and Proposed Synthesis Workflow

A plausible synthesis for this class of molecules can be designed based on established methodologies for constructing substituted pyrazoles and coupling them.[3][4] A common and effective strategy involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

The proposed workflow involves a two-stage process: first, the synthesis of a key intermediate, a pyrazole-containing β-keto-nitrile, followed by a cyclization reaction to form the second pyrazole ring.

Caption: Proposed synthetic workflow for the target bipyrazole scaffold.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, self-validating methodology derived from standard procedures in heterocyclic chemistry.[3][5]

Step 1: Synthesis of Ethyl 3-((5-methyl-1H-pyrazol-3-yl)amino)but-2-enoate

-

To a solution of 5-methyl-1H-pyrazol-3-amine (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of acetic acid (0.1 eq).

-

Reflux the mixture for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Causality: The acid catalyst protonates the keto group of ethyl acetoacetate, making it more electrophilic and facilitating the nucleophilic attack by the pyrazole amine. The subsequent dehydration drives the formation of the stable enamine product.

-

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethanol/water mixture to yield the enamine intermediate.

Step 2: N-Methylation

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous Dimethylformamide (DMF).

-

Add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert argon atmosphere.

-

Causality: NaH is a strong, non-nucleophilic base that deprotonates the pyrazole ring nitrogen, forming a nucleophilic anion. The inert atmosphere is crucial to prevent quenching of the base by atmospheric moisture.

-

-

Stir the mixture for 30 minutes at 0°C, then add methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

-

Carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography on silica gel.

Step 3: Cyclization to form this compound

-

Dissolve the methylated product from Step 2 (1.0 eq) in ethanol.

-

Add hydrazine hydrate (2.0 eq).

-

Reflux the mixture for 8-12 hours until TLC analysis indicates the consumption of the starting material.

-

Causality: Hydrazine acts as a dinucleophile. It first attacks the ester carbonyl, followed by an intramolecular cyclization via attack on the enamine carbon, ultimately forming the second pyrazole ring after dehydration.

-

-

Cool the reaction mixture and remove the solvent under vacuum.

-

Triturate the resulting solid with diethyl ether to afford the final product, which can be further purified by recrystallization if necessary.

Part 2: Biological Activity and Therapeutic Potential

While direct biological data for this compound is not extensively published, the bipyrazole scaffold is prominent in compounds with significant therapeutic activities. By examining these analogues, we can infer the likely potential of the target compound class.

Potential as Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The pyrazole scaffold is a cornerstone of many approved and investigational kinase inhibitors.

-

Mechanism of Action: Pyrazole-based compounds often act as ATP-competitive inhibitors. The nitrogen atoms of the pyrazole rings can form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The substituents on the scaffold then provide specificity by occupying adjacent hydrophobic pockets.

-

Relevant Targets:

-

BRAF Kinase: A series of 5-phenyl-1H-pyrazol derivatives have been developed as potent inhibitors of the BRAF(V600E) mutant, a key driver in melanoma and other cancers.[6]

-

EGFR: Aminopyrimidine derivatives featuring pyrazole moieties have shown inhibitory activity against mutated forms of the Epidermal Growth Factor Receptor (EGFR), which are implicated in non-small cell lung cancer.[7]

-

LRRK2: Pyrazole aminopyrimidine derivatives have been patented as modulators of Leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease that also has implications in certain cancers.[8]

-

Caption: General mechanism of ATP-competitive kinase inhibition.

Modulation of Autophagy and mTOR Signaling

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and metabolism. Its inhibition can induce autophagy, a cellular recycling process that can be either pro-survival or pro-death in cancer cells.

-

Observed Activity: N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which are structurally related to the target scaffold, have demonstrated potent submicromolar antiproliferative activity in pancreatic cancer cells.[9]

-

Mechanism: These compounds were found to reduce mTORC1 activity and disrupt autophagic flux, representing a novel mechanism of action that could be effective in cancers resistant to other therapies.[9] The amine functionality on our target scaffold could be a key interaction point within this pathway.

Antimicrobial Potential

The development of new antimicrobial agents is a global health priority. Bipyrazole derivatives have been synthesized and evaluated for their ability to combat bacterial and fungal pathogens.

-

Observed Activity: A series of 1'-(4-arylthiazol-2-yl)-3′,5-dimethyl-1′H,2H-3,4′-bipyrazol-5′-ols showed promising in-vitro activity against the fungal strain Aspergillus niger, with some compounds exceeding the potency of the reference drug fluconazole.[2] Their antibacterial activity was noted but was less pronounced than their antifungal effects.

-

Structure-Activity Relationship (SAR): The nature of the substituents on the bipyrazole core was found to be critical for activity, suggesting that scaffolds like this compound could be systematically modified to optimize antimicrobial potency.[2]

Summary of Biological Potential and Comparative Data

The following table summarizes IC₅₀ (half-maximal inhibitory concentration) values for structurally related pyrazole compounds to provide a quantitative context for the potential potency of this scaffold.

| Compound Class | Target/Assay | Reported IC₅₀ Range | Reference |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Antiproliferative (MIA PaCa-2 cells) | Submicromolar | [9] |

| Pyrazole-scaffold Hsp90 inhibitors | Hsp90 Binding Assay | Low micromolar | Science.gov[6] |

| 3,4-diaryl-1H-pyrazoles | Antifungal (vs. Cytospora sp.) | 11.9 - 26.9 µg/mL | Science.gov[6] |

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Based on robust data from closely related analogues, this compound class is predicted to possess significant biological activity. The synthetic accessibility of the scaffold allows for systematic chemical modification, enabling comprehensive Structure-Activity Relationship (SAR) studies.

Future research should focus on:

-

Synthesis and Characterization: Execution of the proposed synthesis to generate a library of analogues with variations at the amine and methyl positions.

-

Broad-Spectrum Biological Screening: Testing this library against a diverse panel of kinase assays, cancer cell lines, and microbial strains to identify initial hits.

-

Mechanism of Action Studies: For any active compounds, detailed biochemical and cell-based assays are required to elucidate the precise molecular mechanism.

-

Computational Modeling: Utilizing molecular docking and other in-silico tools to predict binding modes and guide the rational design of more potent and selective derivatives.

By leveraging the established versatility of the bipyrazole core, the this compound family of compounds stands as a valuable starting point for the development of next-generation therapeutics.

References

- Thede, K., et al. (2010). Substituted Dihydropyrazolone Derivatives. U.S.

- Thede, K., et al. (2012). Substituted Dihydropyrazolone Derivatives. U.S.

- El-Sayed, N. N. E., et al. (2022).

- Desai, N. C., et al. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of Saudi Chemical Society.

-

ChemBuyersGuide.com, Inc. (n.d.). GLR Innovations (Page 17). Retrieved from [Link]

-

Science.gov. (n.d.). pyrazole amide derivatives: Topics by Science.gov. Retrieved from [Link]

- Shawali, A. S., & Abdallah, M. A. (2012).

- Elmaati, T. M. A., et al. (2022). A Review on Pyrazole Derivatives as Corrosion Inhibitors for Different Metals and Alloys in Various Corrosive Media. Analytical & Bioanalytical Electrochemistry.

-

Science.gov. (n.d.). pyrazoles: Topics by Science.gov. Retrieved from [Link]

- Martins, M. A. P., et al. (2010). Highly regioselective synthesis of novel 1,4'-bipyrazoles. Journal of the Brazilian Chemical Society.

- Mor, S., et al. (2012). Synthesis and antimicrobial evaluation of some 1′-(4-arylthiazol-2-yl)-2-(aryl/heteroaryl)-3′,5-dimethyl-1′H,2H-3,4′-bipyrazol-5′-ols. Journal of the Serbian Chemical Society.

- Ai, T., et al. (2017). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters.

- Genentech, Inc. (2013). Pyrazole aminopyrimidine derivatives as lrrk2 modulators.

- Array BioPharma Inc. (2017). Compounds and compositions for modulating EGFR mutant kinase activities. U.S.

- Sfaira, M., et al. (2014). N-benzyl-N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine as corrosion inhibitor of steel in 1 M HCl. Corrosion Engineering, Science and Technology.

- Bristol-Myers Squibb Company. (2014). Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain.

Sources

- 1. pyrazoles: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 6. pyrazole amide derivatives: Topics by Science.gov [science.gov]

- 7. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]

- 8. WO2013164321A1 - Pyrazole aminopyrimidine derivatives as lrrk2 modulators - Google Patents [patents.google.com]

- 9. N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical studies of 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine

An In-Depth Technical Guide to the Theoretical Investigation of 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The Predictive Power of Theoretical Chemistry in Drug Discovery

In the modern pharmaceutical landscape, the journey from a promising molecule to a clinical candidate is arduous and expensive. The ability to predict a compound's physicochemical properties, reactivity, and biological interactions before its synthesis is not just an academic exercise; it is a critical component of efficient drug discovery. This guide focuses on this compound, a member of the bipyrazole family—a scaffold known for its diverse pharmacological activities.[1][2] While extensive experimental data on this specific molecule may be nascent, the tools of theoretical and computational chemistry provide a powerful lens through which we can anticipate its behavior and guide future research.

This document is structured not as a rigid protocol, but as a narrative of scientific inquiry. We will explore the causality behind the selection of theoretical methods, demonstrating how computational results can be self-validating when cross-referenced with established principles. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for the in silico evaluation of this, and similar, heterocyclic compounds.

Molecular Architecture: Geometry and Conformational Landscape

The foundational step in any theoretical study is to establish the most stable three-dimensional structure of the molecule. The spatial arrangement of atoms dictates not only the molecule's physical properties but also how it will interact with biological targets. For this compound, the key structural features include two linked pyrazole rings with methyl and amine substitutions.

Geometric Optimization

The primary tool for determining the ground-state geometry is Density Functional Theory (DFT) , a quantum mechanical method that offers a remarkable balance between accuracy and computational cost.[3] By employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), we can calculate the electronic structure and find the geometry that minimizes the total energy of the system.[4][5]

The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, the dihedral angle between the two pyrazole rings is a critical parameter that defines the molecule's overall shape and steric profile. In similar bipyrazole systems, X-ray crystallography has been used to validate these computationally derived geometries, often showing strong agreement.[4]

Caption: Predicted 2D structure of this compound.

Electronic Properties and Chemical Reactivity

With an optimized geometry, we can delve into the electronic characteristics of the molecule. These properties are paramount as they govern the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy difference between these orbitals, the HOMO-LUMO gap (ΔE) , is a critical indicator of chemical stability.[6] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For related bipyrazole derivatives studied as corrosion inhibitors, a smaller energy gap often correlates with higher inhibition efficiency, as the molecule can more readily interact with the metal surface.[7]

Molecular Electrostatic Potential (MEP)

An MEP map provides an intuitive visualization of the charge distribution across the molecule. It plots the electrostatic potential onto the electron density surface.

-

Red regions (negative potential): Indicate electron-rich areas, typically around heteroatoms like nitrogen and oxygen. These are sites for electrophilic attack.

-

Blue regions (positive potential): Indicate electron-deficient areas, often around hydrogen atoms. These are sites for nucleophilic attack.

For our target molecule, we would expect to see negative potential near the nitrogen atoms of the pyrazole rings and the amine group, highlighting them as key sites for hydrogen bonding and other intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a more quantitative look at electron delocalization and charge distribution. It calculates the natural charges on each atom, offering a clearer picture than simpler population analyses. This method can reveal hyperconjugative interactions and charge transfer events that contribute to the molecule's stability.[4] For example, NBO can quantify the delocalization of lone pair electrons from the nitrogen atoms into the pyrazole rings, which is a key factor in the aromaticity and stability of the system.

Data Summary: Key Quantum Chemical Parameters

| Parameter | Significance | Predicted Insights for the Target Molecule |

| EHOMO | Electron-donating ability | High values suggest susceptibility to oxidation and electrophilic attack. |

| ELUMO | Electron-accepting ability | Low values indicate a propensity to accept electrons in reactions. |

| ΔE (HOMO-LUMO Gap) | Chemical reactivity and stability | A smaller gap would suggest higher reactivity, potentially correlating with biological activity or utility as a corrosion inhibitor.[6][7] |

| Dipole Moment (µ) | Polarity and solubility | A significant dipole moment would suggest better solubility in polar solvents. |

| Global Hardness (η) | Resistance to change in electron configuration | Calculated from the HOMO-LUMO gap, a lower hardness value indicates higher reactivity.[7] |

| Electronegativity (χ) | Electron-attracting power | Provides a measure of the molecule's ability to draw electrons towards itself.[6] |

Simulating Biological Interactions: A Gateway to Drug Development

While quantum chemical calculations describe the intrinsic properties of the molecule, its potential as a therapeutic agent is determined by its interactions with biological macromolecules. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[8][9][10]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[11] This method is instrumental in:

-

Identifying Potential Biological Targets: By docking the molecule against a panel of known protein targets.

-

Predicting Binding Affinity: Scoring functions estimate the strength of the interaction.

-

Elucidating Binding Modes: Revealing the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex.

For this compound, we could hypothesize its potential as a kinase inhibitor, a common target for pyrazole-containing drugs.[1] A docking study against a kinase like VEGFR2 would reveal if the molecule fits into the ATP-binding pocket and forms favorable interactions.

ADMET Prediction

A successful drug must not only be active but also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using various computational models. These models, often based on quantitative structure-activity relationships (QSAR), can estimate parameters like oral bioavailability, blood-brain barrier penetration, and potential toxicity, providing an early warning for potential developmental hurdles.[8]

Caption: A typical computational workflow for theoretical drug discovery.

Experimental Protocols: A Blueprint for Investigation

The following protocols outline the steps for conducting the theoretical studies described in this guide.

Protocol: DFT Calculation for Geometric and Electronic Properties

-

Structure Drawing: Draw the 2D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

-

Pre-optimization: Perform an initial geometry optimization using a faster, lower-level method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting structure.

-

DFT Input File Generation:

-

Select the calculation type: Opt (Optimization) followed by Freq (Frequency).

-

Choose the method: DFT, Functional: B3LYP.

-

Select the basis set: 6-311++G(d,p) for high accuracy.

-

Define the charge (0) and multiplicity (singlet).

-

Specify desired outputs: NBO analysis, Population=MK for electrostatic potential-derived charges.

-

-

Job Submission: Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Analysis of Results:

-

Optimization: Confirm the optimization has converged by checking for the absence of imaginary frequencies in the output file.

-

Geometry: Extract bond lengths, angles, and dihedral angles from the optimized coordinates.

-

Electronic Properties: Analyze the output for HOMO and LUMO energies, molecular orbital visualizations, MEP plots, and NBO charges.

-

Protocol: Molecular Docking Study

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Use docking software (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the receptor's binding site.

-

The software will generate multiple possible binding poses.

-

-

Pose Analysis and Scoring:

-

Analyze the top-ranked poses based on the software's scoring function, which estimates binding free energy.

-

Visualize the best pose to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) with the protein's amino acid residues.

-

Conclusion and Future Outlook

The theoretical study of this compound, guided by Density Functional Theory and molecular docking, provides a robust, data-driven foundation for understanding its potential. This in silico approach allows us to predict its structural, electronic, and biological properties with a high degree of confidence. The insights gained from calculations of frontier molecular orbitals, electrostatic potential, and binding affinities can effectively guide synthetic efforts and biological screening, ultimately accelerating the discovery pipeline. By embracing these computational methodologies, we can unlock the full potential of novel chemical entities in the quest for next-generation therapeutics.

References

-

Al-Majidi, S. M., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Available at: [Link].

-

Wang, H., et al. (2007). DFT study of new bipyrazole derivatives and their potential activity as corrosion inhibitors. Journal of Molecular Modeling, 13(1), 147-153. Available at: [Link].

-

ResearchGate. (n.d.). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Available at: [Link].

-

Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. Materials Horizons: From Nature to Nanomaterials. Available at: [Link].

-

Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. Available at: [Link].

- Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical Research.

-

El-Sayed, M. A. A., et al. (2023). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. MDPI. Available at: [Link].

-

Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 50(S1). Available at: [Link].

-

de Almeida, L. R., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 14(11), 1162. Available at: [Link].

- Madalambika, et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 143497.

- Analytical & Bioanalytical Electrochemistry. (2022). Review on the Corrosion Inhibition of Carbon Steel in an Acidic Medium by Different Inhibitors. Analytical & Bioanalytical Electrochemistry, 14(6), 535-556.

-

Zarrok, H., et al. (2015). Quantum Chemical Study on the Corrosion Inhibition of Some Bipyrazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1853-1862. Available at: [Link].

-

Shama, P. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(3), 1835-1854. Available at: [Link].

-

Al-Omair, M. A., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link].

- Le, T. H., et al. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ACS Omega, 4(9), 13836-13845.

-

Science.gov. (n.d.). pyrazole amide derivatives: Topics. Retrieved from [Link].

-

Martins, M. A. P., et al. (2010). Highly regioselective synthesis of novel 1,4'-bipyrazoles. Journal of the Brazilian Chemical Society, 21(2), 240-247. Available at: [Link].

-

Shawali, A. S., & Abdallah, M. A. (2012). Synthesis and applications of bipyrazole systems. ARKIVOC, 2012(i), 491-545. Available at: [Link].

-

Beilstein Journal of Organic Chemistry. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link].

-

Zhu, H., et al. (2011). 1,5-Dimethyl-4-(1-methyl-3-oxo-3-phenylprop-1-enylamino)-2-phenyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1640. Available at: [Link].

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link].

Sources

- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurasianjournals.com [eurasianjournals.com]

- 4. mdpi.com [mdpi.com]

- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT study of new bipyrazole derivatives and their potential activity as corrosion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking | MDPI [mdpi.com]

- 9. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pyrazole amide derivatives: Topics by Science.gov [science.gov]

- 11. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: A Framework for Determining the Organic Solvent Solubility of 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the thermodynamic solubility of the novel heterocyclic compound, 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine. While specific experimental data for this compound is not publicly available, this document outlines the foundational principles, theoretical considerations, and detailed, field-proven experimental protocols necessary for its thorough characterization. We present the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, explaining the scientific rationale behind each step to ensure data integrity and reproducibility.

Introduction: The Central Role of Solubility

In pharmaceutical research, the question, "What is the solubility of my compound?" is fundamental.[1] While seemingly simple, the answer dictates crucial downstream decisions. Poor solubility can hinder formulation for in vivo dosing, lead to unreliable results in biological assays, and ultimately cause promising drug candidates to fail.[2][3]

The compound of interest, This compound , is a heterocyclic amine. Its structure, featuring two pyrazole rings, N-methyl groups, and a primary amine, suggests a molecule with significant polarity and hydrogen-bonding potential.

-